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Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the expected spectroscopic data for 2-
Butoxyphenylboronic acid. Due to the limited availability of experimentally verified public

data for this specific compound, this guide combines theoretical predictions with established

analytical methodologies. The information herein serves as a valuable resource for the

characterization and utilization of 2-Butoxyphenylboronic acid in research and development.

Molecular Structure
IUPAC Name: (2-Butoxyphenyl)boronic acid Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight:

194.04 g/mol

Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for 2-
Butoxyphenylboronic acid. These predictions are based on the analysis of its chemical

structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H Ar-H

~7.4 - 7.5 t 1H Ar-H

~6.9 - 7.0 m 2H Ar-H

~4.8 - 5.5 (broad s) br s 2H B(OH)₂

~4.0 t 2H -OCH₂CH₂CH₂CH₃

~1.8 quint 2H -OCH₂CH₂CH₂CH₃

~1.5 sext 2H -OCH₂CH₂CH₂CH₃

~1.0 t 3H -OCH₂CH₂CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~158 Ar-C-O

~135 Ar-CH

~130 Ar-CH

~122 Ar-CH

~112 Ar-CH

Not Observed Ar-C-B

~68 -OCH₂CH₂CH₂CH₃

~31 -OCH₂CH₂CH₂CH₃

~19 -OCH₂CH₂CH₂CH₃

~14 -OCH₂CH₂CH₂CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong
O-H stretch (from boronic acid

dimer)

3100-3000 Medium Aromatic C-H stretch

2960-2850 Strong
Aliphatic C-H stretch (from

butyl group)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1020 Strong
Symmetric C-O-C stretch (aryl

ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data
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Parameter Value

Molecular Formula C₁₀H₁₅BO₃

Exact Mass 194.1114 u

[M+H]⁺ 195.1187 u

[M+Na]⁺ 217.0996 u

[M-H]⁻ 193.1032 u

Key Fragments

Fragments corresponding to the loss of H₂O, the

butyl chain, and the boronic acid group are

expected.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxyphenylboronic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR

tube.

¹H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Spectral Width: 0-12 ppm.

Referencing: Use the residual solvent peak as an internal standard.

¹³C NMR Acquisition:
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Instrument: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more.

Spectral Width: 0-200 ppm.

Referencing: Use the solvent peak as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 2-
Butoxyphenylboronic acid directly onto the ATR crystal. Apply pressure to ensure good

contact.[1]

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.[1]

A background spectrum of the clean, empty ATR crystal should be recorded prior to

sample analysis.[2]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-

10 µg/mL.[1]

Mass Spectrum Acquisition (Electrospray Ionization - ESI):
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI

source.

Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion

modes.

Mass Range: m/z 50-500.

Infusion: The sample can be directly infused or introduced via a liquid chromatography

(LC) system.[1]

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Butoxyphenylboronic acid.
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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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